

Thermodynamic Properties of Branched Alkanes: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 5,5-Diethyl-2-methylheptane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of branched alkanes. An understanding of these properties is fundamental in various scientific disciplines and holds particular relevance in the field of drug development, where molecular structure and stability are paramount. This document outlines the key thermodynamic parameters, details the experimental and computational methodologies for their determination, and presents quantitative data for a range of branched alkanes.

Core Thermodynamic Principles of Branched Alkanes

The structure of an alkane, specifically the degree of branching, significantly influences its thermodynamic properties. These differences primarily arise from variations in intermolecular forces and intramolecular stability.

1.1. Stability of Branched Alkanes

Branched alkanes are generally more thermodynamically stable than their linear isomers.^{[1][2]} This increased stability is evidenced by their lower standard enthalpy of formation (ΔH_f°) and, consequently, a lower heat of combustion.^[1] The greater stability of branched alkanes is attributed to several factors, including a more compact molecular structure which leads to a

decrease in molecular surface area per atom, resulting in a lowering of energy.[3] Additionally, branching can lead to a relief of steric strain.

1.2. Boiling and Melting Points

The degree of branching has a distinct effect on the boiling and melting points of alkanes.

- **Boiling Point:** Linear alkanes consistently exhibit higher boiling points than their branched isomers.[1][2] This is due to the larger surface area of linear molecules, which allows for stronger London dispersion forces, the primary intermolecular force in nonpolar alkanes.[1] Increased branching leads to a more compact, spherical shape with a smaller surface area, resulting in weaker intermolecular forces that require less energy to overcome.[2]
- **Melting Point:** The effect of branching on melting point is more complex. While increased branching generally lowers the melting point, highly symmetrical, compact molecules can pack more efficiently into a crystal lattice, leading to a higher melting point.[4] A notable example is neopentane (2,2-dimethylpropane), which has a significantly higher melting point (-16.5 °C) compared to n-pentane (-129.7 °C).[4]

1.3. Enthalpy, Entropy, and Gibbs Free Energy

- **Standard Enthalpy of Formation (ΔH_f°):** As mentioned, branched alkanes have a more negative (or less positive) standard enthalpy of formation compared to their linear counterparts, indicating greater thermodynamic stability.
- **Standard Molar Entropy (S°):** Entropy is a measure of the randomness or disorder of a system. Generally, more compact and symmetrical branched alkanes have lower standard molar entropies compared to their more flexible linear isomers.
- **Gibbs Free Energy of Formation (ΔG_f°):** The Gibbs free energy combines enthalpy and entropy ($\Delta G = \Delta H - T\Delta S$) and is a measure of the spontaneity of a formation reaction. The relative ΔG_f° values of branched and linear alkanes reflect the interplay between their enthalpy and entropy differences.

Data Presentation: Thermodynamic Properties of Alkane Isomers

The following tables summarize key thermodynamic properties for isomers of pentane, hexane, heptane, and octane.

Table 1: Thermodynamic Properties of Pentane Isomers (C₅H₁₂)

Isomer	Boiling Point (°C)	Melting Point (°C)	Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol)	Standard Molar Entropy (gas, 298.15 K, J/mol·K)
n-Pentane	36.1	-129.7	-146.4	348.9
Isopentane (2-Methylbutane)	27.8	-159.9	-153.3	343.6
Neopentane (2,2-Dimethylpropane)	9.5	-16.5	-166.0	306.4

Data sourced from multiple references.

Table 2: Thermodynamic Properties of Hexane Isomers (C₆H₁₄)

Isomer	Boiling Point (°C)	Melting Point (°C)	Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol)	Standard Molar Entropy (gas, 298.15 K, J/mol·K)
n-Hexane	68.7	-95.3	-167.2	388.4
2-Methylpentane	60.3	-153.7	-172.2	381.7
3-Methylpentane	63.3	-118.0	-170.8	382.2
2,2-Dimethylbutane	49.7	-99.9	-184.6	358.3
2,3-Dimethylbutane	58.0	-128.5	-177.5	369.8

Data sourced from multiple references.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Thermodynamic Properties of Heptane Isomers (C₇H₁₆)

Isomer	Boiling Point (°C)	Melting Point (°C)	Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol)	Standard Molar Entropy (gas, 298.15 K, J/mol·K)
n-Heptane	98.4	-90.6	-187.8	427.9
2-Methylhexane	90.0	-118.3	-192.9	421.2
3-Methylhexane	92.0	-119.5	-190.4	421.7
2,2-Dimethylpentane	79.2	-123.8	-204.2	400.9
2,3-Dimethylpentane	89.8	-135.0	-197.1	409.2
2,4-Dimethylpentane	80.5	-119.2	-200.0	414.0
3,3-Dimethylpentane	86.1	-134.5	-199.6	401.4
3-Ethylpentane	93.5	-118.6	-190.0	419.6
2,2,3-Trimethylbutane	80.9	-25.0	-200.8	387.6

Data sourced from multiple references.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 4: Thermodynamic Properties of Octane Isomers (C₈H₁₈)

Isomer	Boiling Point (°C)	Melting Point (°C)	Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol)	Standard Molar Entropy (gas, 298.15 K, J/mol·K)
n-Octane	125.7	-56.8	-208.4	466.7
2-Methylheptane	117.6	-109.0	-213.5	460.0
3-Methylheptane	119.0	-120.5	-211.0	460.5
4-Methylheptane	117.7	-121.2	-211.0	460.5
2,2-Dimethylhexane	106.8	-121.2	-224.8	439.7
2,3-Dimethylhexane	115.6	-118.0	-217.7	448.0
2,4-Dimethylhexane	109.4	-119.3	-220.6	452.8
2,5-Dimethylhexane	109.1	-91.3	-222.7	452.8
3,3-Dimethylhexane	112.0	-129.5	-220.2	440.2
3,4-Dimethylhexane	117.7	-110.0	-217.3	448.5
2,2,3-Trimethylpentane	113.5	-112.1	-221.4	426.4
2,2,4-Trimethylpentane	99.2	-107.4	-224.1	423.1
2,3,3-Trimethylpentane	114.7	-100.7	-217.2	426.9
2,3,4-Trimethylpentane	113.5	-109.2	-219.8	436.8

Data sourced from multiple references.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for two key experiments.

3.1. Bomb Calorimetry for Heat of Combustion

Bomb calorimetry is a standard method for determining the heat of combustion of a substance at constant volume.

Methodology:

- **Sample Preparation:** An accurately weighed sample of the liquid or solid alkane (typically 0.5-1.5 g) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample.
- **Assembly of the Bomb:** The crucible is placed inside the stainless-steel bomb. A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed.
- **Pressurization:** The bomb is purged with oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of 25-30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A calibrated thermometer (to ± 0.001 °C) and a stirrer are also placed in the water.
- **Ignition and Data Acquisition:** The initial temperature of the water is recorded for a period to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

- **Data Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.^{[17][18][19][20]} The heat of combustion of the alkane sample is then calculated from the observed temperature change, accounting for the heat capacity of the calorimeter and corrections for the heat of formation of nitric acid (from any residual nitrogen) and the heat of combustion of the fuse wire.

3.2. Differential Scanning Calorimetry (DSC) for Phase Transitions

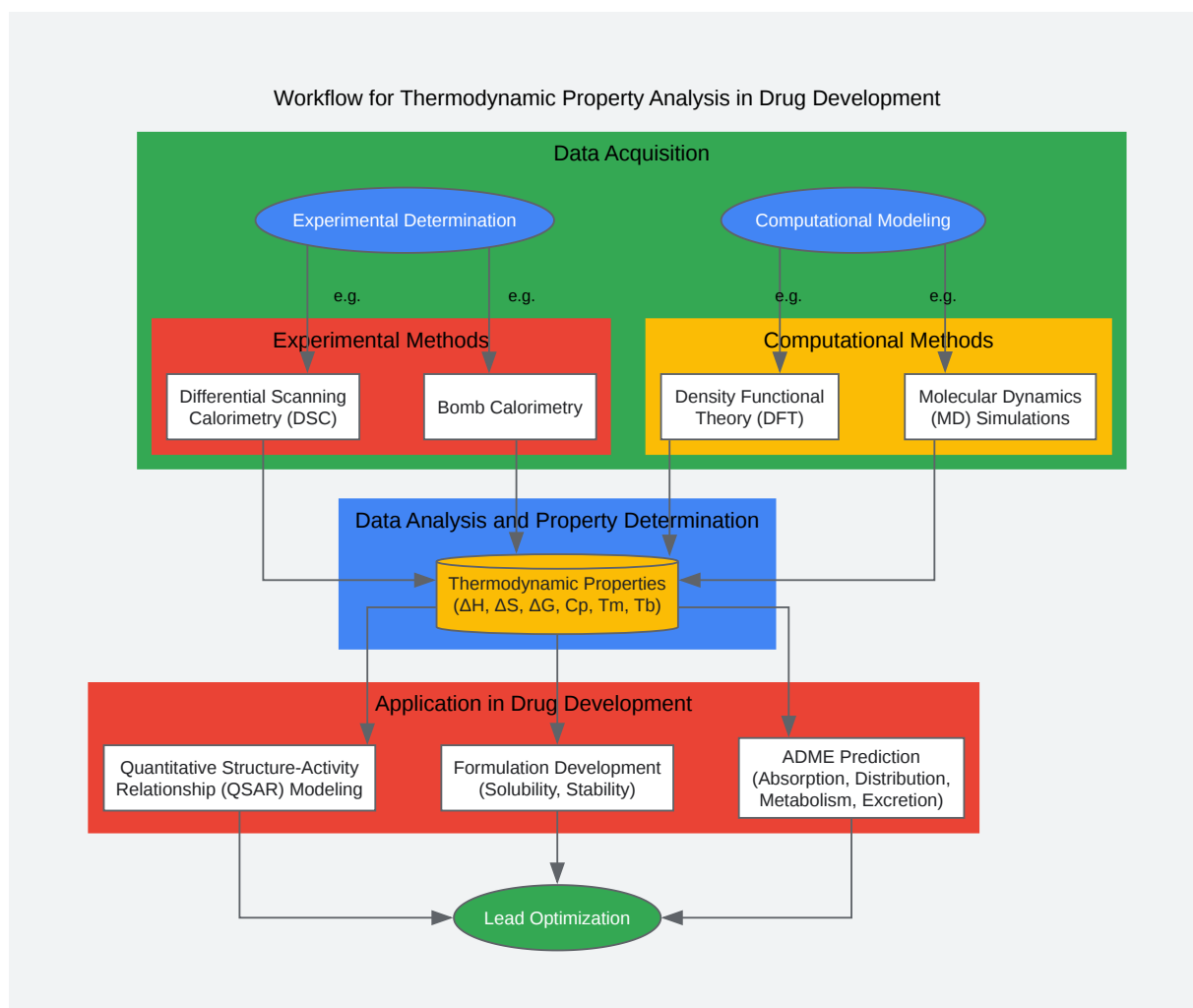
DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of melting points and enthalpies of fusion.^{[1][21][22][23][24][25][26][27][28][29]}

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of the alkane (typically 2-10 mg) is placed in an aluminum DSC pan.^[24] The pan is hermetically sealed to prevent the loss of volatile samples. An empty, sealed pan is used as a reference.
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion, such as indium.
- **Measurement Protocol:** The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) through the temperature range of interest. A purge gas, such as nitrogen, is used to maintain an inert atmosphere. To erase the sample's thermal history, a heat/cool/heat cycle may be employed.^[23]
- **Data Analysis:** The DSC thermogram plots heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔH_{fus}) is calculated by integrating the area of the melting peak.^[29]

Visualization of Thermodynamic Analysis Workflow

The following diagram illustrates a typical workflow for the determination and application of thermodynamic properties of branched alkanes in a drug development context.



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Caption: A workflow diagram illustrating the determination and application of thermodynamic properties in drug development.

Relevance to Drug Development

While alkanes themselves are not typically active pharmaceutical ingredients, alkane-like moieties (alkyl chains and branched structures) are ubiquitous in drug molecules. Their thermodynamic properties influence several key aspects of drug design and performance:

- **Solubility and Bioavailability:** The lipophilicity of a drug, which is influenced by its alkyl components, is a critical determinant of its solubility in biological membranes and, consequently, its absorption and distribution.
- **Drug-Receptor Interactions:** The conformation and stability of a drug molecule, which are related to the arrangement of its constituent groups, affect its binding affinity to the target receptor. Thermodynamic profiling is increasingly used to optimize these interactions.^{[28][30][31]}
- **Formulation and Stability:** The physical properties of a drug, such as its melting point and stability, are crucial for developing a stable and effective pharmaceutical formulation.

By understanding the fundamental thermodynamic principles of simple branched alkanes, researchers can gain valuable insights into the behavior of more complex drug molecules, aiding in the design of safer and more effective therapeutics.

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References

- 1. torontech.com [torontech.com]
- 2. Pentane - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices [frontiersin.org]
- 4. Workflow for Thermodynamics Property Calculations [doc.comsol.com]
- 5. scribd.com [scribd.com]

- 6. n-Hexane (CAS 110-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. n-Hexane [webbook.nist.gov]
- 8. Heptane - Wikipedia [en.wikipedia.org]
- 9. Heptane [webbook.nist.gov]
- 10. Heptane [webbook.nist.gov]
- 11. n-HEPTANE [fchartsoftware.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Octane (CAS 111-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. worldoftest.com [worldoftest.com]
- 18. scribd.com [scribd.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 21. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. commons.ggc.edu [commons.ggc.edu]
- 24. engineering.purdue.edu [engineering.purdue.edu]
- 25. eng.uc.edu [eng.uc.edu]
- 26. pubs.aip.org [pubs.aip.org]
- 27. mse.washington.edu [mse.washington.edu]
- 28. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 31. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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